4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a quinoxalinone core
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is likely that the compound interacts with its targets through the sulfonyl and fluorophenyl groups, which are known to be active in many bioactive compounds .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the fluorophenyl and sulfonyl groups could potentially influence the compound’s bioavailability, as these groups are known to enhance the pharmacokinetic properties of many drugs .
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methyl-2(1H)-quinoxalinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxalinone core or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone: This compound is unique due to its specific combination of functional groups and core structure.
4-[(4-fluorophenyl)sulfonyl]-3-methyl-4,5-dihydrofuran-2-yl: A similar compound with a furan ring instead of a quinoxalinone core.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, sulfonyl group, and quinoxalinone core makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-10-15(19)17-13-4-2-3-5-14(13)18(10)22(20,21)12-8-6-11(16)7-9-12/h2-10H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWVTBTVJIWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327088 |
Source
|
Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666011 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1007920-96-8 |
Source
|
Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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